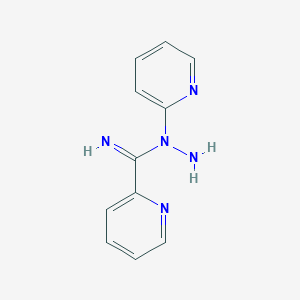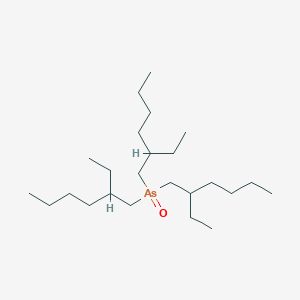![molecular formula C13H14O2Si B14632515 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole CAS No. 54321-30-1](/img/structure/B14632515.png)
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole is a chemical compound that belongs to the class of siloles, which are silicon-containing heterocycles
Métodos De Preparación
The synthesis of 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole typically involves the annulation of naphthols with various reagents. One common method is the cycloaddition reaction, which can be carried out under different conditions, such as chemical, photochemical, and electrochemical methods . Industrial production methods may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce silanes .
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex silicon-containing compounds. In biology and medicine, it may be explored for its potential biological activities and pharmacological properties. In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in organic electronics, the compound may interact with electron transport pathways to enhance the performance of electronic devices .
Comparación Con Compuestos Similares
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole can be compared with other similar compounds, such as 1,1-dimethyl-2,3,4,5-tetraphenylsilole and 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene. These compounds share similar structural features but differ in their electronic properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which can influence its chemical behavior and applications .
Propiedades
Número CAS |
54321-30-1 |
|---|---|
Fórmula molecular |
C13H14O2Si |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
2,2-dimethoxy-2-silatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C13H14O2Si/c1-14-16(15-2)9-11-7-3-5-10-6-4-8-12(16)13(10)11/h3-8H,9H2,1-2H3 |
Clave InChI |
RXJBBOWYQIJIAK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si]1(CC2=CC=CC3=C2C1=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


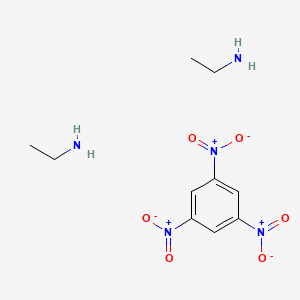
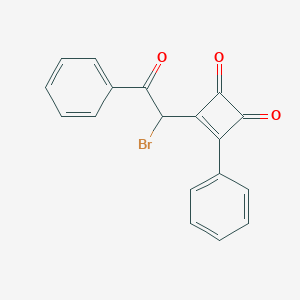
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)

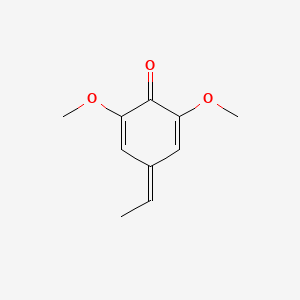
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
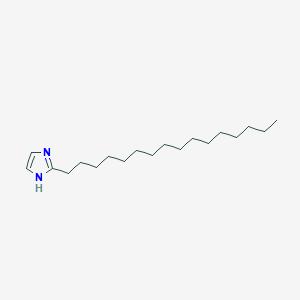
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)

![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)

![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
